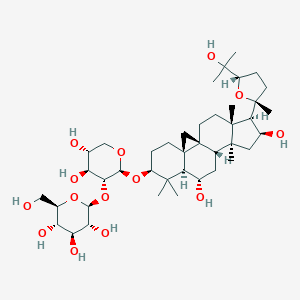

Astragaloside III

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFSMBDVZVUETN-BQAOMNQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H68O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331663 | |

| Record name | Astragaloside III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84687-42-3 | |

| Record name | Astragaloside III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84687-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astragaloside III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084687423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astragaloside III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASTRAGALOSIDE III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVP53009FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Astragaloside III from Astragalus membranaceus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astragaloside III, a cycloartane-type triterpenoid saponin isolated from the roots of Astragalus membranaceus, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting a compilation of methodologies, quantitative data, and experimental workflows. Detailed protocols for extraction, purification, and analysis are outlined to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

The discovery of this compound is intrinsically linked to the extensive phytochemical investigation of Astragalus membranaceus, a prominent herb in traditional Chinese medicine. While the genus Astragalus has been a subject of study for decades, the specific identification of its numerous saponin constituents, including this compound, is a more recent development.

Early phytochemical studies on Astragalus species focused on the isolation and characterization of broader classes of compounds like polysaccharides and flavonoids. The structural complexity and isomeric nature of astragalosides presented significant analytical challenges. A pivotal moment in the specific identification of various astragalosides came with the application of advanced analytical techniques. A 2007 study by Xu et al. was instrumental in identifying a series of astragalosides, including what was designated as "Astragaloside IV isomer/III," using high-performance liquid chromatography–tandem atmospheric pressure chemical ionization mass spectrometry (HPLC–APCI–MS)[1]. This highlighted the presence of a compound structurally similar to the more abundant Astragaloside IV.

Subsequent research has solidified the chemical structure of this compound as a cycloartane-type triterpenoid saponin. It is characterized by a cycloastragenol aglycone with a 2-O-beta-D-glucopyranosyl-beta-D-xylopyranosyl moiety attached at the C-3 position. The structural elucidation has been achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS).

Experimental Protocols for Isolation and Purification

The isolation of this compound from the complex matrix of Astragalus membranaceus root extract is a multi-step process designed to enrich and purify the target compound. The following sections detail a comprehensive workflow, from initial extraction to final purification.

Extraction of Total Saponins

The initial step involves the extraction of total saponins from the dried and powdered roots of Astragalus membranaceus.

Protocol: Ethanol Reflux Extraction

-

Preparation of Plant Material: The dried roots of Astragalus membranaceus are pulverized into a coarse powder (approximately 40-60 mesh).

-

Solvent Selection: 70-80% aqueous ethanol is a commonly used solvent for the extraction of saponins.

-

Extraction Process:

-

The powdered root material is mixed with the 70% ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).

-

The mixture is heated to reflux at 80°C for 2 hours with continuous stirring.

-

The extraction process is repeated twice to ensure maximum yield.

-

-

Filtration and Concentration:

-

The extracts from each cycle are combined and filtered while hot to remove solid plant debris.

-

The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Preliminary Purification by Macroporous Resin Chromatography

Macroporous resin chromatography is an effective technique for the initial enrichment of total saponins from the crude extract, separating them from sugars, amino acids, and other polar compounds.

Protocol: Macroporous Resin Column Chromatography

-

Resin Selection and Pre-treatment: AB-8 or D101 macroporous resins are suitable choices. The resin is pre-treated by soaking sequentially in 95% ethanol, followed by washing with deionized water until the effluent is clear.

-

Column Packing: The pre-treated resin is wet-packed into a glass column.

-

Sample Loading: The crude extract is dissolved in deionized water and loaded onto the column at a flow rate of 2 bed volumes (BV)/hour.

-

Washing: The column is washed with 3-5 BV of deionized water to remove highly polar impurities.

-

Elution:

-

A stepwise gradient of ethanol is used for elution. A common protocol involves washing with 10-30% ethanol to remove some flavonoids and other less polar impurities.

-

The fraction containing the total saponins, including this compound, is then eluted with 50-70% ethanol at a flow rate of 2-3 BV/hour.

-

-

Collection and Concentration: The 50-70% ethanol eluate is collected and concentrated under reduced pressure to yield a saponin-enriched fraction.

Further Separation by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the irreversible adsorption of samples onto a solid support, making it highly suitable for the separation of natural products. While many studies focus on Astragaloside IV, similar solvent systems can be optimized for the separation of this compound.

Protocol: High-Speed Counter-Current Chromatography

-

Solvent System Selection: A two-phase solvent system is crucial for successful separation. A common system for astragalosides is composed of n-butanol-ethyl acetate-water. The ratio is optimized to achieve a suitable partition coefficient (K) for this compound. A typical starting ratio is 4:1:5 (v/v/v).

-

Preparation of Solvent System: The selected solvents are thoroughly mixed in a separatory funnel and allowed to equilibrate at room temperature. The upper and lower phases are then separated for use as the stationary and mobile phases, respectively.

-

HSCCC Operation:

-

The column is first filled with the stationary phase (typically the upper phase).

-

The apparatus is then rotated at a specific speed (e.g., 800-900 rpm), and the mobile phase (lower phase) is pumped through the column at a defined flow rate (e.g., 1.5-2.0 mL/min).

-

-

Sample Injection: The saponin-enriched fraction is dissolved in a mixture of the upper and lower phases and injected into the system.

-

Fraction Collection: The effluent is monitored by UV detection (e.g., at 203 nm), and fractions are collected based on the chromatogram.

-

Analysis and Pooling: The collected fractions are analyzed by HPLC to identify those containing this compound. The pure fractions are then pooled and concentrated.

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, a final polishing step using preparative HPLC is often necessary.

Protocol: Preparative HPLC

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with acetonitrile and water is commonly employed. The gradient is optimized to achieve baseline separation of this compound from other closely related astragalosides. A typical gradient might be: 0-30 min, 30-45% acetonitrile; 30-45 min, 45-60% acetonitrile.

-

Flow Rate: The flow rate is adjusted based on the column dimensions, typically in the range of 10-20 mL/min for preparative columns.

-

Detection: UV detection at 203 nm is suitable for detecting astragalosides.

-

Sample Preparation and Injection: The pooled fractions from HSCCC are dissolved in methanol and filtered through a 0.45 µm membrane before injection.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Final Processing: The collected fraction is concentrated under reduced pressure, and the residue is lyophilized to obtain purified this compound as a white powder.

Quantitative Data Presentation

The yield and purity of this compound can vary significantly depending on the source of the plant material, the extraction method, and the purification techniques employed. The following tables summarize representative quantitative data from the literature.

Table 1: Comparison of Extraction Methods for Total Saponins from Astragalus membranaceus

| Extraction Method | Solvent | Key Parameters | Total Saponin Yield (mg/g) | Reference |

| Reflux Extraction | 70% Ethanol | 2 hours, 2 cycles | 30-50 | General Literature |

| Ultrasonic-Assisted Extraction | 75% Ethanol | 30 min, 40°C | 25-40 | General Literature |

| Microwave-Assisted Extraction | 80% Ethanol | 500 W, 10 min | 35-55 | General Literature |

Table 2: Purity and Recovery at Different Stages of this compound Purification

| Purification Step | Purity of this compound (%) | Recovery Rate (%) |

| Crude Extract | < 1 | - |

| Macroporous Resin Eluate | 5 - 15 | 80 - 90 |

| HSCCC Fraction | 70 - 90 | 60 - 75 |

| Preparative HPLC | > 98 | 85 - 95 |

Note: Data is compiled and representative of typical outcomes reported in the literature for astragaloside purification. Specific values for this compound may vary.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the multi-step process for the isolation and purification of this compound from Astragalus membranaceus.

Caption: Workflow for the isolation and purification of this compound.

Overview of Signaling Pathways Modulated by this compound

While the primary focus of this guide is on discovery and isolation, it is pertinent for drug development professionals to be aware of the biological pathways influenced by this compound. Research indicates its involvement in several key signaling cascades.

References

Pharmacological Properties of Astragaloside III: An In-depth Technical Guide

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside III (AS-III), a principal cycloartane-type triterpenoid saponin isolated from the roots of Astragalus membranaceus, is emerging as a compound of significant pharmacological interest.[1] Traditionally used in Chinese medicine, modern scientific investigation has begun to unravel the multifaceted therapeutic potential of this natural product.[1] This technical guide offers a detailed examination of the core pharmacological properties of this compound, focusing on its anti-cancer, immunomodulatory, anti-inflammatory, neuroprotective, and cardiovascular effects. This document is designed to be a comprehensive resource, providing in-depth information on mechanisms of action, quantitative data, and detailed experimental protocols to support further research and development.

Anti-Cancer Properties

This compound has demonstrated significant anti-tumor activity in various preclinical models, particularly against breast and colon cancer.[2][3] Its therapeutic action is primarily attributed to the induction of cancer cell apoptosis and the favorable modulation of the tumor microenvironment.[3][4]

1.1. Mechanism of Action

The anti-cancer efficacy of this compound is multifaceted. It directly induces apoptosis in cancer cells, a key mechanism in its therapeutic effect.[3][5] In breast cancer cell lines, AS-III has been shown to activate apoptotic signaling pathways.[3] Beyond its direct effects on tumor cells, AS-III exerts potent immunomodulatory functions within the tumor microenvironment.[6][7] It has been found to impede the progression of lung cancer by inhibiting the polarization of tumor-associated macrophages (TAMs) towards the pro-tumor M2 phenotype, while promoting a shift to the anti-tumor M1 phenotype.[6][7] This reprogramming of macrophage activity is mediated through the inhibition of the MAPK signaling pathway, with the downstream anti-tumor effects, including suppression of metastasis and angiogenesis, being linked to the Akt/mTOR pathway.[6][7]

1.2. Quantitative Data Summary: Anti-Cancer Effects

| Cancer Type | Model System | Treatment Protocol | Key Quantitative Findings | Reference |

| Breast Cancer | MCF-7 cell line | 10-100 ng/mL AS-III for 24-48 hours | Dose-dependent reduction in cell viability and an increase in the rate of apoptosis. | [4] |

| Breast Cancer | MDA-MB-231 xenografts in nude mice | 10-20 mg/kg AS-III (i.p. every 2 days) | Significant reduction in both tumor weight and volume; observable increase in tumor cell apoptosis. | [4] |

| Colon Cancer | CT26 tumor-bearing mice | 50 mg/kg AS-III (i.v. every 2 days for 5 doses) | Significant inhibition of tumor growth and a notable prolongation of survival time. | [4] |

| Lung Cancer | In vitro and in vivo models | Not specified | Suppression of metastasis and angiogenesis; induction of apoptosis via inhibition of M2 macrophage polarization. | [6][7] |

1.3. Experimental Protocols

1.3.1. Cell Viability Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cells.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for adherence.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 ng/mL) and a vehicle control. The cells are then incubated for a specified period (e.g., 24, 48 hours).

-

MTT Reagent Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

1.3.2. In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a live animal model.

-

Cell Implantation: A suspension of cancer cells (e.g., MDA-MB-231) is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Development and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomized into treatment and control groups. This compound (e.g., 10-20 mg/kg, intraperitoneally) or a vehicle control is administered according to a predetermined schedule (e.g., every other day).

-

Monitoring and Data Collection: Tumor dimensions are measured regularly with calipers to calculate tumor volume. The body weight of the mice is also monitored as an indicator of toxicity.

Immunomodulatory Properties

This compound has been identified as a potent modulator of the immune system, with a particularly significant impact on enhancing the anti-tumor activity of Natural Killer (NK) cells.[8]

2.1. Mechanism of Action

AS-III augments the cytotoxic function of NK cells against tumor cells by upregulating the expression of the activating receptor NKG2D and the death receptor Fas on the NK cell surface.[2][8] Concurrently, it stimulates the production of the key anti-tumor cytokine, interferon-gamma (IFN-γ).[2] This increase in IFN-γ secretion is, at least in part, mediated by the upregulation of the transcription factor T-bet.[2]

2.2. Quantitative Data Summary: Immunomodulatory Effects

| Cell Type | Treatment Protocol | Key Quantitative Findings | Reference |

| Natural Killer (NK) cells | 4-40 nM AS-III | A significant, concentration-dependent increase in the expression of NKG2D and the production of IFN-γ. | [4] |

| NK cells in co-culture with CT26 colon cancer cells | 20 nM AS-III | Enhanced tumor-killing capability of the NK cells. | [8] |

2.3. Experimental Protocols

2.3.1. Flow Cytometry for NK Cell Activation

This protocol is used to quantify the expression of activation markers on NK cells following exposure to this compound.

-

Cell Preparation: NK cells are isolated from splenocytes or peripheral blood mononuclear cells. The isolated NK cells are then cultured with varying concentrations of this compound (e.g., 4-40 nM) for 24-48 hours.

-

Surface Marker Staining: The cells are harvested and stained with a cocktail of fluorescently-labeled antibodies targeting NK cell identification markers (e.g., CD3-, NK1.1+) and activation markers (e.g., NKG2D, Fas).

-

Intracellular Cytokine Staining: To measure IFN-γ production, a protein transport inhibitor (e.g., Brefeldin A) is added to the cell culture for the final 4-6 hours of incubation. Following surface staining, the cells are fixed and permeabilized, then stained with an anti-IFN-γ antibody.

-

Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The data is processed to determine the percentage of NK cells expressing the activation markers and the mean fluorescence intensity (MFI) of the staining.

2.3.2. NK Cell-Mediated Cytotoxicity Assay

This functional assay measures the ability of this compound-treated NK cells to lyse target cancer cells.

-

Cell Preparation: Effector NK cells are prepared by treating them with this compound as described previously. Target cancer cells (e.g., CT26) are labeled with a fluorescent dye that is released upon cell lysis (e.g., Calcein-AM).

-

Co-incubation: The treated NK cells and labeled target cells are co-incubated at various effector-to-target (E:T) ratios for a period of 4-6 hours.

-

Quantification of Lysis: The amount of fluorescent dye released into the culture supernatant is quantified using a fluorescence plate reader. The percentage of specific cell lysis is calculated by comparing the release from experimental wells to that of spontaneous (target cells alone) and maximum (target cells lysed with detergent) release controls.

Anti-inflammatory Properties

This compound has demonstrated promising anti-inflammatory effects, primarily through its influence on macrophage function and signaling pathways.[6]

3.1. Mechanism of Action

AS-III can mitigate inflammatory responses by modulating macrophage polarization. In a model of hypoxia and lipopolysaccharide (LPS)-induced inflammation, AS-III was shown to enhance the immune function of macrophages while concurrently reducing the secretion of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[9] This regulatory effect is mediated, in part, through the HIF-1α/PDHK-1 signaling pathway.[9]

3.2. Quantitative Data Summary: Anti-inflammatory Effects

| Cell Type | Model System | Treatment Protocol | Key Quantitative Findings | Reference | |---|---|---|---| | RAW264.7 macrophages | Hypoxia/LPS-induced inflammation | Not specified | A reduction in the release of pro-inflammatory mediators NO, TNF-α, and IL-1β. |[9] |

3.3. Experimental Protocols

3.3.1. Macrophage Polarization Assay

This protocol is designed to investigate the influence of this compound on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

-

Cell Culture and Polarization: Macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) are cultured and treated with this compound. Polarization is induced by adding specific stimuli: LPS and IFN-γ for M1 polarization, and IL-4 for M2 polarization.

-

Analysis of Polarization Markers: The expression of M1-specific markers (e.g., inducible nitric oxide synthase [iNOS], CD86) and M2-specific markers (e.g., Arginase-1, CD206) is assessed. This can be done at the gene expression level using quantitative PCR (qPCR) or at the protein level using flow cytometry for surface markers.

-

Cytokine Profile Analysis: The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) in the cell culture supernatants are measured using ELISA.

3.3.2. Cytokine Quantification by ELISA

This protocol provides a step-by-step method for measuring cytokine concentrations in biological fluids.

-

Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific to the cytokine of interest and incubated overnight at 4°C.

-

Blocking: The plate is washed and then blocked with a suitable blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample Incubation: Cell culture supernatants and a serial dilution of a known concentration of the recombinant cytokine standard are added to the wells. The plate is then incubated for 2 hours at room temperature.

-

Detection Antibody and Conjugate Addition: After washing, a biotinylated detection antibody is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.

-

Signal Development and Measurement: A substrate solution (e.g., TMB) is added to produce a colorimetric reaction, which is then stopped with a stop solution. The absorbance is read at 450 nm, and the cytokine concentrations in the samples are calculated based on the standard curve.

Neuroprotective Properties

While a significant portion of the research into the neuroprotective effects of astragalosides has concentrated on Astragaloside IV, there is growing evidence to suggest that this compound may also confer protection to the nervous system.[10][11]

4.1. Potential Mechanisms of Action

The neuroprotective activities of astragalosides are largely attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[10][11] These compounds are believed to ameliorate both behavioral and neurochemical deficits observed in various models of neurological disorders.[10]

4.2. Experimental Protocols

4.2.1. In Vivo Model of Cerebral Ischemia

This protocol is employed to assess the neuroprotective potential of this compound in a mouse model of ischemic stroke.

-

Ischemia Induction: Focal cerebral ischemia is induced in mice, typically through the middle cerebral artery occlusion (MCAO) surgical procedure.

-

Compound Administration: this compound or a vehicle control is administered at various time points, either prior to or following the ischemic event.

-

Neurological Function Assessment: Neurological deficits are evaluated at multiple time points post-ischemia using a standardized neurological scoring system.

-

Histological and Molecular Analyses: Brain tissue is further analyzed using immunohistochemistry or Western blotting to examine markers of apoptosis, inflammation, and oxidative stress.

Cardiovascular Properties

The cardioprotective effects of astragalosides, including the potential contributions of this compound, are an active area of investigation.[12][13]

5.1. Potential Mechanisms of Action

The beneficial cardiovascular effects of astragalosides are thought to be mediated through the modulation of critical signaling pathways, including PI3K/Akt and TGF-β/Smad, as well as through their influence on the production of nitric oxide.[12] These mechanisms are believed to contribute to improved endothelial function and a reduction in oxidative stress within the cardiovascular system.[1]

5.2. Experimental Protocols

5.2.1. In Vivo Model of Myocardial Infarction

This protocol is utilized to examine the cardioprotective effects of this compound in a rat model of a heart attack.

-

Myocardial Infarction Induction: A myocardial infarction is induced in rats through the surgical ligation of the left anterior descending (LAD) coronary artery.

-

Compound Administration: this compound or a vehicle control is administered on a regular basis (e.g., daily), with treatment commencing either before or after the induction of the infarction.

-

Cardiac Function Evaluation: Cardiac function is assessed using non-invasive techniques such as echocardiography to measure key parameters like ejection fraction and fractional shortening.

-

Histological Examination: Upon completion of the study, the hearts are harvested and subjected to histological staining (e.g., Masson's trichrome) to evaluate the size of the infarct and the extent of cardiac fibrosis.

-

Biochemical and Molecular Analyses: Blood samples are analyzed for biomarkers of cardiac injury (e.g., troponin). Heart tissue is also analyzed for the expression of proteins involved in relevant signaling pathways.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz DOT)

Caption: Anti-cancer signaling of this compound.

Caption: NK cell activation by this compound.

Experimental Workflow Diagram (Graphviz DOT)

Caption: In vivo anti-cancer experimental workflow.

This compound is a natural product with a compelling and diverse pharmacological profile, exhibiting significant potential in the fields of oncology and immunology, with emerging applications in the management of inflammatory, neurodegenerative, and cardiovascular conditions. Its mechanisms of action, which involve the intricate modulation of key signaling pathways and cellular functions, highlight its therapeutic promise. This technical guide provides a solid foundation for understanding the properties of this compound and offers a framework for its continued investigation. Further rigorous research is essential to fully elucidate its clinical potential and to translate these promising preclinical findings into novel and effective therapeutic strategies.

Disclaimer: The experimental protocols outlined in this guide are intended for informational purposes and should be considered as a general framework. Researchers are advised to optimize these protocols based on their specific experimental contexts, including the cell lines, reagents, and equipment utilized.

References

- 1. Development of a metastatic murine colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]

- 6. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 7. diva-portal.org [diva-portal.org]

- 8. Intracellular Cytokine Staining Protocol [anilocus.com]

- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 10. criver.com [criver.com]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. Intracellular cytokine detection by flow cytometry in surface marker-defined human peripheral blood mononuclear T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

Astragaloside III: Mechanisms of Apoptosis Induction in Tumor Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Astragaloside III (AS-III), a principal active saponin isolated from the medicinal herb Astragalus membranaceus, is emerging as a potent agent in oncology research. Its anti-tumor properties are increasingly attributed to its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms through which AS-III exerts its pro-apoptotic effects, focusing on key signaling pathways, quantitative data from recent studies, and detailed experimental protocols for investigation.

Core Signaling Pathways Modulated by this compound

AS-III-induced apoptosis is not a random event but a highly regulated process involving the modulation of several critical intracellular signaling pathways. The primary mechanisms identified converge on the MAPK and PI3K/Akt/mTOR axes, which in turn regulate the intrinsic mitochondrial apoptosis pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, comprising key kinases like p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is centrally involved in cellular stress responses, including apoptosis.[1] Studies in non-small cell lung cancer (NSCLC) cells demonstrate that AS-III significantly down-regulates the phosphorylation levels of p38, JNK, and ERK.[1][2] This inhibition disrupts pro-survival signals and promotes a cellular environment conducive to apoptosis. The modulation of these kinases is a critical event, as they are often dysregulated in cancer, contributing to uncontrolled proliferation and survival.[1]

Caption: AS-III inhibits the phosphorylation of key MAPK pathway proteins.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a fundamental signaling cascade that promotes cell survival, growth, and proliferation, and is frequently hyperactivated in cancer. AS-III has been shown to effectively induce apoptosis by suppressing this pathway. In NSCLC cells, treatment with AS-III leads to a significant downregulation of phosphorylated Akt (p-Akt).[1] This inhibition prevents the downstream activation of mTOR, a key regulator of cell growth and survival.[1][2] The suppression of Akt/mTOR signaling by AS-III is a key mechanism that shifts the cellular balance from survival towards apoptosis.[3]

The Intrinsic (Mitochondrial) Apoptosis Pathway

Both the MAPK and PI3K/Akt pathways converge on the regulation of the Bcl-2 family of proteins, which are the primary gatekeepers of the mitochondrial apoptosis pathway. AS-III treatment causes a significant shift in the ratio of pro-apoptotic to anti-apoptotic Bcl-2 family members. Specifically, it up-regulates the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2.[1][2] This altered Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c. Cytochrome c then initiates the caspase cascade, beginning with the activation of caspase-9, which in turn activates the executioner caspase-3.[4] Activated caspase-3 cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[1][2]

References

- 1. Proteomic analysis reveals the molecular mechanism of Astragaloside in the treatment of non-small cell lung cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic analysis reveals the molecular mechanism of Astragaloside in the treatment of non-small cell lung cancer by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits MAPK-mediated M2 tumor-associated macrophages to suppress the progression of lung Cancer cells via Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

Preliminary Studies on Astragaloside III and Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside III, a tetracyclic triterpenoid saponin isolated from Astragalus membranaceus, is an emerging compound of interest in the field of neuroprotection. While extensive research has been conducted on its structural analog, Astragaloside IV, preliminary studies on this compound are beginning to shed light on its potential therapeutic applications in neurological disorders. This technical guide synthesizes the current, albeit limited, findings on the neuroprotective mechanisms of this compound, providing a framework for future research and development. The primary neuroprotective effect identified to date is its role in promoting the proliferation of neural stem cells, a critical process for neural repair and regeneration.

Data Presentation

The quantitative data available for the neuroprotective effects of this compound is currently limited. The following table summarizes the key findings from a pivotal study investigating its impact on neural stem cell proliferation.

Table 1: In Vitro Effects of this compound on Neural Stem Cells

| Test Compound | Cell Type | Assay | Key Finding | Implicated Pathway | Reference |

| This compound | Adult Murine Subventricular Zone (SVZ) Neural Stem Cells | Neurosphere Assay | Increased proliferation of neural stem cells. | Akt | [1] |

Note: Specific quantitative data such as percentage increase in neurosphere formation or cell viability were not available in the reviewed literature. Access to the full-text study is required for more detailed quantitative analysis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's neuroprotective effects. These protocols are based on the available information and standard practices in the field, often drawing parallels from studies on Astragaloside IV due to the limited specific data for this compound.

Neural Stem Cell (NSC) Proliferation Assay (Neurosphere Assay)

Objective: To evaluate the effect of this compound on the proliferation of adult neural stem cells in vitro.

Materials:

-

Adult mouse brains

-

Papain dissociation system

-

NSC culture medium (DMEM/F12 supplemented with B27, N2, L-glutamine, penicillin/streptomycin)

-

Recombinant murine EGF and bFGF

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Culture flasks and plates

Procedure:

-

NSC Isolation: Isolate the subventricular zone (SVZ) from adult mouse brains under sterile conditions.

-

Tissue Dissociation: Mechanically and enzymatically dissociate the tissue using a papain dissociation system to obtain a single-cell suspension.

-

Cell Culture: Culture the cells in NSC culture medium supplemented with EGF and bFGF in non-adherent culture flasks to allow for the formation of neurospheres.

-

Treatment: Passage the primary neurospheres and plate the dissociated single cells in a 96-well plate. Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.

-

Quantification: After 7-10 days of incubation, count the number of neurospheres formed in each well using an inverted microscope. The diameter of the neurospheres can also be measured as an indicator of cell proliferation.

Western Blot Analysis of Akt Phosphorylation

Objective: To determine if this compound activates the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.

Materials:

-

Cultured neural stem cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cultured NSCs with this compound for a predetermined time. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for separation. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total Akt to normalize the data. An increased ratio of phospho-Akt to total Akt indicates pathway activation[1].

Mandatory Visualization

Signaling Pathway Diagram

The preliminary evidence points towards the involvement of the PI3K/Akt pathway in the neuroprotective effects of this compound.

Caption: Proposed PI3K/Akt signaling pathway for this compound-induced neural stem cell proliferation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound in an in vivo model of stroke.

Caption: Experimental workflow for investigating the neuroprotective effects of this compound.

References

Astragaloside III: A Deep Dive into its Interaction with Cellular Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Astragaloside III, a key bioactive saponin isolated from the medicinal herb Astragalus membranaceus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a specific focus on its intricate interactions with pivotal cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mode of action.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various in vitro and in vivo studies, illustrating the dose-dependent effects of this compound on cell viability, apoptosis, and the expression of key signaling proteins.

Table 1: Effect of this compound on Cell Viability

| Cell Line | This compound Concentration | Incubation Time | Assay Method | Result | Reference |

| bEnd.3 | 10 µM | 8 h | Not Specified | ~10% reduction in cell viability | [1] |

| MCF-7 | 10-100 ng/mL | 24-48 h | Not Specified | Reduced cell viability | [1] |

| A549 | Up to 250 µmol/L | 24 h | CCK-8 | Concentration-dependent inhibition of viability | [2] |

| H460 | Up to 250 µmol/L | 24 h | CCK-8 | Concentration-dependent inhibition of viability | [2] |

| BEAS-2B | Up to 250 µmol/L | 24 h | CCK-8 | No significant effect on viability | [2] |

Table 2: Pro-Apoptotic Effects of this compound

| Cell Line | This compound Concentration | Incubation Time | Key Findings | Reference |

| A549 | 250 µmol/L | 24 h | Increased apoptosis rate | [2] |

| H460 | 250 µmol/L | 24 h | Increased apoptosis rate | [2] |

| MCF-7 | 10-100 ng/mL | 24-48 h | Increased apoptosis rate | [1] |

| MDA-MB-231 (xenograft) | 10-20 mg/kg (i.p.) | Every 2 days | Increased tumor cell apoptosis | [1] |

Table 3: Modulation of Signaling and Apoptotic Proteins by this compound

| Cell Line/Model | This compound Treatment | Protein Target | Effect | Reference |

| A549 | 250 µmol/L, 24 h | p-P38 | Down-regulation (p < 0.01) | [3] |

| A549 | 250 µmol/L, 24 h | p-JNK | Down-regulation (p < 0.01) | [3] |

| A549 | 250 µmol/L, 24 h | p-AKT | Down-regulation (p < 0.01) | [3] |

| A549 | 250 µmol/L, 24 h | Bcl-2 | Down-regulation (p < 0.01) | [3] |

| A549 | 250 µmol/L, 24 h | Bax | Up-regulation (p < 0.01) | [3] |

| A549 | Not Specified | p-ERK | Significant reduction | [3] |

| A549 | Not Specified | p-mTOR | Significant reduction (p < 0.01) | [2][3] |

| CT26-bearing mice | 50 mg/kg (i.v.) | IFN-γ, IL-12, IL-6 in tumor | Increased gene expression | |

| CT26-bearing mice | 50 mg/kg (i.v.) | T-bet in tumor | Increased gene expression (p < 0.01) |

Core Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating several key signaling cascades. The following sections detail its interaction with the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, as well as its role in inducing apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling network that governs cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a hallmark of many cancers.[5] this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, contributing to its anti-cancer effects.[2][6]

-

Mechanism of Action: this compound treatment leads to a significant decrease in the phosphorylation of both Akt and mTOR.[2][3] Activated Akt normally phosphorylates and inactivates the tuberous sclerosis complex (TSC1/TSC2), which in turn leads to the activation of mTORC1.[7] By inhibiting Akt phosphorylation, this compound prevents the downstream activation of mTOR, a key regulator of protein synthesis and cell growth.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a central signaling pathway that transduces extracellular signals to intracellular responses, regulating processes such as cell proliferation, differentiation, and apoptosis.[8][9] The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[10] this compound has been demonstrated to modulate the MAPK pathway, particularly in the context of cancer and inflammation.[6][11]

-

Mechanism of Action: In non-small cell lung cancer cells, this compound significantly reduces the phosphorylation of ERK and p38 MAPKs.[3] It also down-regulates the phosphorylation of JNK.[3] This inhibition of MAPK signaling contributes to the induction of apoptosis and suppression of cancer cell progression.[6] In vascular endothelial cells, this compound can activate p38, which in turn leads to the activation of TACE/ADAM17, contributing to its anti-inflammatory effects.[12]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, cell survival, and proliferation.[6][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation, which allows NF-κB to translocate to the nucleus and activate target gene expression.[14]

-

Mechanism of Action: this compound has been shown to inhibit the NF-κB signaling pathway, which underlies its potent anti-inflammatory effects.[12] It can reduce the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[12]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged or cancerous cells. The Bcl-2 family of proteins are central regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[1][3][15] The ratio of these proteins determines the cell's fate.

-

Mechanism of Action: this compound induces apoptosis in various cancer cell lines.[16] It achieves this by modulating the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to apoptotic cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Proteomic analysis reveals the molecular mechanism of Astragaloside in the treatment of non-small cell lung cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Astragaloside IV combating liver cirrhosis through the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAPK Family Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits MAPK-mediated M2 tumor-associated macrophages to suppress the progression of lung Cancer cells via Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. bosterbio.com [bosterbio.com]

- 15. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound FROM ASTRAGALUS MEMBRANACEUS ANTAGONIZES BREAST CANCER GROWTH | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]

Methodological & Application

Application Notes and Protocols for Astragaloside III in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for Astragaloside III (AS-III) in various animal models. The information is compiled from recent preclinical studies and is intended to guide researchers in designing their own experiments.

This compound, a key active saponin isolated from Astragalus membranaceus, has demonstrated a range of pharmacological activities, including immunomodulatory, anti-tumor, and anti-inflammatory effects.[1][2] The following sections detail its use in animal research, with a focus on cancer, immunosuppression, and pharmacokinetic studies.

Data Summary: Dosage and Administration of this compound

The following table summarizes the dosages and administration routes of this compound used in various animal studies. This information can serve as a starting point for dose-ranging studies in new experimental models.

| Animal Model | Research Area | Dosage | Route of Administration | Frequency & Duration | Key Findings | Reference |

| CT26 Tumor-Bearing Mice | Colon Cancer | 50 mg/kg | Intravenous (i.v.) | Every 2 days (5 times total) | Significantly inhibited tumor growth and prolonged survival time. | [3] |

| MDA-MB-231 Xenograft Nude Mice | Breast Cancer | 10-20 mg/kg | Intraperitoneal (i.p.) | Every 2 days | Inhibited tumor growth and increased tumor cell apoptosis. | [3] |

| Sprague-Dawley Rats | Pharmacokinetics | 10 mg/kg | Oral (p.o.) | Single dose | Poor oral bioavailability (4.15 ± 0.67%). | [1] |

| Sprague-Dawley Rats | Pharmacokinetics | 1.0 mg/kg | Intravenous (i.v.) | Single dose | Elimination half-life of 2.13 ± 0.11 hours. | [1] |

| Cyclophosphamide (CTX)-Induced Immunosuppressed Mice | Immunosuppression | Not Specified | Not Specified | Not Specified | Protected against weight loss, improved immune organ index, and protected immune organs from damage. | [2] |

| Kunming Mice (Formalin Test) | Nociception | 20, 40, 80 mg/kg | Not Specified | Not Specified | Demonstrated antinociceptive effects, particularly at 40 mg/kg. | [4] |

| LPS-Treated Mice | Inflammation | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 6 days | Inhibited LPS-induced increases in serum MCP-1 and TNFα. | [5] |

Experimental Protocols

Anti-Tumor Efficacy in a Xenograft Mouse Model

This protocol is based on studies investigating the anti-cancer effects of this compound.[3]

a. Animal Model:

-

Nude mice (athymic), 4-6 weeks old.

b. Cell Culture and Implantation:

-

Culture human breast cancer cells (e.g., MDA-MB-231) in appropriate media.

-

Harvest cells and resuspend in a sterile solution, such as a mixture of media and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

c. Preparation of this compound Solution:

-

For intraperitoneal injection, a suspended solution can be prepared.[3]

-

Example Stock Solution (2.5 mg/mL):

-

Dissolve this compound in DMSO to create a stock solution (e.g., 25.0 mg/mL).

-

Add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix.

-

Add 450 µL of saline to bring the total volume to 1 mL.

-

-

Prepare fresh working solutions on the day of injection.[3]

d. Administration of this compound:

-

Once tumors reach a palpable size, randomize the mice into control and treatment groups.

-

Administer this compound (e.g., 10-20 mg/kg) or vehicle control via intraperitoneal injection every other day.[3]

-

Monitor tumor volume and body weight throughout the study.

e. Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure final tumor weight and volume.

-

Tumor tissue can be used for further analysis, such as immunohistochemistry or Western blotting, to examine apoptosis markers.

Pharmacokinetic Study in Rats

This protocol is adapted from a study evaluating the bioavailability of this compound.[1]

a. Animal Model:

-

Male Sprague-Dawley rats, weighing 200-250g.

-

Fast the animals overnight before the experiment, with free access to water.

b. Preparation of this compound Solution:

-

For intravenous administration, dissolve this compound in a suitable vehicle (e.g., saline, DMSO/PEG/saline mixture).

-

For oral administration, the compound can be suspended in a vehicle like 0.5% carboxymethylcellulose sodium.

c. Administration and Blood Sampling:

-

Intravenous Group: Administer a single dose (e.g., 1.0 mg/kg) via the tail vein.

-

Oral Group: Administer a single dose (e.g., 10 mg/kg) by oral gavage.

-

Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

-

Centrifuge the blood samples to separate the plasma.

d. Sample Analysis:

-

Store plasma samples at -80°C until analysis.[1]

-

Quantify the concentration of this compound in plasma using a validated analytical method, such as LC-MS/MS.[1]

-

Use the plasma concentration-time data to calculate pharmacokinetic parameters, including bioavailability and half-life.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to exert its therapeutic effects by modulating several key signaling pathways.

Caption: Signaling pathways affected by this compound.[2][6][7]

General Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an animal model of disease.

Caption: A generalized experimental workflow for animal studies.

References

- 1. Determination of this compound in rat plasma by liquid chromatography-tandem mass spectrometry and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of the underlying mechanism of this compound in attenuating immunosuppression via network pharmacology and vitro/vivo pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits MAPK-mediated M2 tumor-associated macrophages to suppress the progression of lung Cancer cells via Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteomic analysis reveals the molecular mechanism of Astragaloside in the treatment of non-small cell lung cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application of Astragaloside III in Colon Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Astragaloside III in the context of colon cancer research, detailing its mechanism of action and providing established protocols for its investigation.

Application Notes

This compound, a key active saponin isolated from Astragalus membranaceus, has demonstrated significant potential as an immunomodulatory and anti-tumor agent.[1] In the field of colon cancer, research has highlighted its ability to suppress tumor growth not by direct cytotoxicity, but by enhancing the host's innate immune response.[1][2] This makes this compound a compelling candidate for further investigation as a standalone or adjuvant therapy.

The primary mechanism of action of this compound against colon cancer involves the potentiation of Natural Killer (NK) cell activity.[1][2] NK cells are a critical component of the innate immune system, responsible for recognizing and eliminating malignant cells. However, the tumor microenvironment in colon cancer often impairs NK cell function.[1] this compound has been shown to counteract this by significantly upregulating the expression of the activating receptor NKG2D and the production of Interferon-gamma (IFN-γ) in NK cells.[1][3] This enhanced activation leads to increased cytotoxicity of NK cells against colon cancer cells.[1]

Data Presentation

Table 1: In Vivo Efficacy of this compound on CT26 Colon Cancer Model

| Treatment Group | Mean Tumor Weight (g) | Tumor Growth Inhibition (%) | Survival Rate (Day 50) |

| Control (PBS) | ~1.25 | - | 0% |

| This compound (50 mg/kg) | ~0.5 | ~60% | 30% |

| Data synthesized from studies on CT26-bearing mice, where treatment was administered intravenously every 2 days for five doses.[1][4] |

Table 2: Effect of this compound on NK Cell Activation Markers (In Vitro)

| Treatment | % of NKG2D+ NK Cells | % of IFN-γ+ NK Cells |

| Control (Unstimulated) | Baseline | Baseline |

| This compound (20 nM) | Significantly Increased | Significantly Increased |

| In vitro data from co-culture experiments of NK cells with CT26 colon cancer cells.[1][5] |

Mandatory Visualization

Caption: Signaling pathway of this compound in colon cancer.

Experimental Protocols

In Vitro NK Cell Activation and Cytotoxicity Assay

This protocol details the co-culture of murine NK cells with CT26 colon cancer cells to assess the effect of this compound on NK cell-mediated cytotoxicity.

Materials:

-

This compound (stock solution in DMSO)

-

CT26 murine colon carcinoma cells

-

RPMI-1640 medium with 10% FBS, Penicillin-Streptomycin

-

Murine IL-2 and IL-12

-

Spleenocytes from BALB/c mice

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI)

-

96-well U-bottom plates

Procedure:

-

Preparation of Effector Cells (NK Cells):

-

Isolate splenocytes from BALB/c mice spleens using a standard protocol.

-

Culture the splenocytes in a 96-well plate at a density of 4 x 10^6 cells/mL in complete RPMI-1640 medium.[1]

-

To differentiate and activate NK cells, supplement the medium with IL-2 (2 ng/mL) and IL-12 (20 ng/mL).[1]

-

Add this compound to the desired final concentrations (e.g., a range from 4 nM to 40 nM) to the treatment wells.[1] Include a vehicle control (DMSO).

-

Incubate for 48 hours at 37°C, 5% CO2.[1]

-

-

Preparation of Target Cells (CT26):

-

On the day of the co-culture, harvest logarithmically growing CT26 cells.

-

Label the CT26 cells with CFSE at a final concentration of 0.5-1 µM for 10-15 minutes at 37°C.[1][6] This allows for the identification of the target cell population by flow cytometry.

-

Quench the labeling reaction by adding 5-10 volumes of complete medium and incubate for 5-10 minutes.

-

Wash the cells twice with complete medium and resuspend at a concentration of 1 x 10^5 cells/mL.

-

-

Co-culture and Cytotoxicity Assay:

-

Harvest the activated splenocytes (effector cells).

-

Plate the CFSE-labeled CT26 cells (target cells) in a 96-well U-bottom plate (1 x 10^4 cells/well).

-

Add the activated splenocytes to the wells at an Effector:Target (E:T) ratio of 1:1.[1]

-

Incubate the co-culture for 4 hours at 37°C, 5% CO2.

-

Just prior to analysis, add a dead cell stain such as 7-AAD or PI to each well.

-

Analyze the samples by flow cytometry. Gate on the CFSE-positive population (CT26 cells) and quantify the percentage of 7-AAD or PI positive cells to determine the level of cytotoxicity.[7]

-

Flow Cytometry Analysis of NKG2D and Intracellular IFN-γ

This protocol is for the immunophenotyping of NK cells from the in vitro co-culture experiment.

Materials:

-

Cells from the co-culture experiment

-

Flow Cytometry Staining Buffer (PBS with 2% FBS)

-

Fc Block (anti-CD16/32 antibody)

-

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD49b (DX5), anti-NKG2D

-

Intracellular Staining Kit (Fixation/Permeabilization buffers)

-

Fluorochrome-conjugated antibody: anti-IFN-γ

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

Procedure:

-

Cell Preparation:

-

Add a protein transport inhibitor to the co-culture plate 4-6 hours before the end of the incubation period to allow for intracellular accumulation of IFN-γ.

-

Harvest cells from the co-culture wells.

-

-

Surface Staining:

-

Wash the cells with Flow Cytometry Staining Buffer.

-

Resuspend the cells in Fc Block solution and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.

-

Add the cocktail of surface antibodies (anti-CD3, anti-CD49b, anti-NKG2D) at pre-titrated optimal concentrations.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with staining buffer.

-

-

Intracellular Staining:

-

Following the manufacturer's instructions for the intracellular staining kit, fix the cells with the provided fixation buffer for 20 minutes at room temperature.

-

Wash the cells with permeabilization buffer.

-

Resuspend the cells in the permeabilization buffer containing the anti-IFN-γ antibody.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Acquisition and Analysis:

-

Resuspend the cells in Flow Cytometry Staining Buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software. Gate on the NK cell population (CD3-negative, CD49b-positive) and then quantify the percentage of these cells that are positive for NKG2D and IFN-γ.[1]

-

In Vivo CT26 Tumor Model and Treatment

This protocol describes the establishment of a subcutaneous colon cancer model to evaluate the in vivo efficacy of this compound.

Materials:

-

CT26 murine colon carcinoma cells

-

6-8 week old female BALB/c mice[8]

-

PBS, sterile

-

This compound

-

Vehicle solution (e.g., 10% PEG-200 and 10% ethanol in PBS)[1]

-

Calipers

Procedure:

-

Tumor Cell Implantation:

-

Culture CT26 cells and harvest them during the exponential growth phase.

-

Wash the cells with sterile PBS and resuspend them at a concentration of 5 x 10^6 cells/mL in PBS.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each BALB/c mouse.[1]

-

-

Treatment:

-

Monitor the mice every other day for tumor growth.

-

Once the tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.[1]

-

Prepare the this compound treatment solution at a concentration that allows for the administration of 50 mg/kg in a reasonable volume (e.g., 100-200 µL).

-

Administer this compound (50 mg/kg) or the vehicle control intravenously (i.v.).[1]

-

Repeat the treatment every 2 days for a total of five injections.[1]

-

-

Monitoring and Endpoint:

-

Measure the tumor volume every other day using calipers. Calculate the volume using the formula: V = (Width² x Length) / 2.[1]

-

Monitor the body weight and general health of the mice throughout the study.

-

The study can be concluded when tumors in the control group reach a predetermined size, or for a survival study, mice can be monitored until they meet ethical endpoint criteria.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further ex vivo analysis.

-

TUNEL Assay for Apoptosis in Tumor Tissue

This is a general protocol for detecting apoptosis in paraffin-embedded tumor sections.

Materials:

-

Paraffin-embedded tumor sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Proteinase K

-

TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections in xylene.

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

-

-

Permeabilization:

-

Incubate the sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to retrieve antigens.

-

Wash with PBS.

-

-

TUNEL Staining:

-

Follow the instructions of the commercial TUNEL assay kit. This typically involves:

-

An equilibration step with the provided buffer.

-

Incubation with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber at 37°C for 1 hour.

-

-

Stop the reaction by washing with the provided stop buffer or PBS.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI or Hoechst.

-

Wash with PBS.

-

Mount the coverslips with an appropriate mounting medium.

-

-

Imaging:

-

Visualize the sections using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green fluorescence, while all nuclei will be stained blue with DAPI/Hoechst.[1]

-

References

- 1. m.youtube.com [m.youtube.com]

- 2. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CT26 Tumour Model In BALB/c Mice | In Vivo Drug Response [antineo.fr]

- 4. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ichorlifesciences.com [ichorlifesciences.com]

- 6. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying T-Cell Activation and Proliferation with Astragaloside III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside III, a major triterpenoid saponin isolated from the root of Astragalus membranaceus, is gaining attention for its immunomodulatory properties. While much of the recent research has focused on its potentiation of Natural Killer (NK) cell function, its effects on the adaptive immune system, particularly T-lymphocytes, are of significant interest for therapeutic development.[1][2] This document provides a comprehensive guide for researchers aiming to investigate the effects of this compound on T-cell activation and proliferation.

Note on Current Research: Direct and detailed studies focusing exclusively on this compound's impact on T-cell activation and proliferation are limited. However, compelling evidence suggests a shared mechanism with other astragalosides. Notably, Astragalosides I, II, III, and IV have all been shown to increase the activity of CD45 protein tyrosine phosphatase (PTPase), a critical gatekeeper of T-cell activation.[3] Therefore, this document leverages data from closely related compounds, particularly Astragaloside II, to provide a foundational framework for designing and executing experiments with this compound.

Proposed Mechanism of Action: CD45 PTPase Activation

T-cell activation is initiated through the T-cell receptor (TCR) and co-stimulatory molecules. A key early event is the activation of Src-family kinases like Lck. The activity of these kinases is tightly regulated by phosphorylation. The protein tyrosine phosphatase CD45 is essential for T-cell activation as it removes an inhibitory phosphate group from Lck (at Tyr505), thereby activating it and permitting downstream signaling.[3][4][5] Evidence suggests that this compound, along with other astragalosides, enhances the enzymatic activity of CD45, providing a clear biochemical basis for its potential to modulate T-cell responses.[3][6]

Data Presentation: Effects of Astragalosides on T-Cells

The following tables summarize quantitative data from studies on various astragalosides, providing a basis for expected outcomes and concentration ranges when studying this compound.

Table 1: Effect of Astragalosides on CD45 PTPase Activity

| Compound | EC₅₀ (µg/mL) for pNPP Hydrolysis | Source |

|---|---|---|

| Astragaloside I | 10.42 | [3] |

| Astragaloside II | 3.33 | [3] |

| This compound | Not specified, but showed concentration-dependent increase | [3] |

| Astragaloside IV | 5.86 | [3] |

Data derived from a colorimetric assay measuring CD45-mediated hydrolysis.[3]

Table 2: Effect of Astragaloside II on T-Cell Proliferation and Function

| Assay | Treatment | Concentration | Result | Source |

|---|---|---|---|---|

| Splenocyte Proliferation | Astragaloside II + ConA | 10 nmol/L | Significant Increase | [3] |

| Astragaloside II + ConA | 30 nmol/L | Significant Increase | [3] | |

| Cytokine Secretion (IL-2) | Astragaloside II + anti-CD3 | 30 nmol/L | Significant Increase | [3] |

| Cytokine Secretion (IFN-γ) | Astragaloside II + anti-CD3 | 30 nmol/L | Significant Increase | [3] |

| Activation Marker (CD25) | Astragaloside II + anti-CD3 | 30 nmol/L | Upregulation on CD4⁺ T-cells | [3] |

| Activation Marker (CD69) | Astragaloside II + anti-CD3 | 30 nmol/L | Upregulation on CD4⁺ T-cells | [3] |

These results for Astragaloside II suggest a potential framework for investigating this compound.[3]

Table 3: Effect of Astragaloside IV on T-Cell Proliferation

| Assay | Treatment | Concentration | Result | Source |

|---|---|---|---|---|

| T-Lymphocyte Proliferation (in vitro) | Astragaloside IV | 100 nmol/L | Increased Proliferation | [7] |

| T-Lymphocyte Proliferation (in vivo) | Astragaloside IV | 50-200 mg/kg | Increased Proliferation | [7] |

These findings on Astragaloside IV further support the immunomodulatory role of this class of compounds on T-cells.[7]

Experimental Protocols

The following protocols are detailed methodologies for key experiments to assess the impact of this compound on T-cell activation and proliferation.

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division, allowing for the quantification of proliferation by flow cytometry.

Materials:

-

Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes.

-

RPMI-1640 complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine).

-

This compound (stock solution in DMSO, sterile-filtered).

-

CFSE dye (e.g., from Thermo Fisher Scientific).

-

T-cell stimuli: Anti-CD3 and Anti-CD28 antibodies (functional grade).

-

96-well U-bottom culture plates.

-

Flow cytometer and relevant antibodies (e.g., anti-human/mouse CD4, CD8).

Methodology:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension of mouse splenocytes.

-

CFSE Labeling:

-

Resuspend 1-10 x 10⁶ cells in 1 mL of pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM. Mix quickly.

-

Incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

-

Incubate on ice for 5 minutes.

-

Wash the cells 2-3 times with complete RPMI medium to remove unbound CFSE.

-

-

Cell Culture and Stimulation:

-

Resuspend CFSE-labeled cells to a final concentration of 1 x 10⁶ cells/mL in complete RPMI medium.

-

Plate 100 µL of cell suspension per well in a 96-well plate.

-

Prepare stimulation cocktails: Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies.

-

Prepare serial dilutions of this compound (e.g., 1, 10, 100 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Add 100 µL of the appropriate stimulation and this compound cocktail to the wells. Include "unstimulated" and "stimulated vehicle control" wells.

-

-

Incubation: Incubate the plate for 3 to 5 days at 37°C in a humidified 5% CO₂ incubator.

-

Flow Cytometry Analysis:

-

Harvest cells and wash with FACS buffer (PBS + 2% FBS).

-

Stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD4, CD8) for 30 minutes on ice.

-

Wash cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer, ensuring the FITC/GFP channel is used to detect CFSE.

-

Analyze the data by gating on CD4⁺ or CD8⁺ T-cell populations and observing the histogram of CFSE fluorescence. Each peak of reduced fluorescence represents a cell division.

-

Protocol 2: Analysis of T-Cell Cytokine Production by ELISA

This protocol measures the secretion of key T-cell cytokines like IL-2 and IFN-γ into the culture supernatant.

Materials:

-

Isolated T-cells or PBMCs/splenocytes.

-

RPMI-1640 complete medium.

-

This compound.

-

T-cell stimuli (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin).

-

96-well flat-bottom culture plates.

-

Commercially available ELISA kits for IL-2 and IFN-γ.

-

Plate reader.

Methodology:

-

Cell Culture and Stimulation:

-

Prepare and plate cells as described in Protocol 1, Step 3, in a flat-bottom 96-well plate.

-

The total culture volume per well should be 200 µL.

-

-

Incubation:

-

For IL-2 detection, incubate for 24-48 hours.

-

For IFN-γ detection, incubate for 48-72 hours.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.

-

Supernatants can be assayed immediately or stored at -80°C.

-

-

ELISA Procedure:

-

Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions for the specific kit used.

-